BenchChemオンラインストアへようこそ!

sodium;tetradecyl sulfate

endoscopic sclerotherapy esophageal varices obliteration efficiency

STS offers a 4-fold lower CMC (0.0021 M) vs. linear SDS (0.0083 M), enabling efficient surface activity at reduced loading. In sclerotherapy, STS achieves variceal obliteration in 3.3 vs. 4.5 sessions (p<0.05), saving ~1.2 procedures per patient. FDA-approved since 1946; pharmaceutical-grade avoids impurities of compounded alternatives. For industrial use, STS delivers superior micellization for electroplating, emulsion polymerization, and water-based PSAs — providing tunable surface enrichment without SDS-like tack degradation. Insist on validated branched-chain STS for batch consistency.

Molecular Formula C14H29NaO4S
Molecular Weight 316.43 g/mol
Cat. No. B7821863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;tetradecyl sulfate
Molecular FormulaC14H29NaO4S
Molecular Weight316.43 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1
InChIKeyUPUIQOIQVMNQAP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Tetradecyl Sulfate Procurement Evidence Guide: Chemical Identity, Comparator Landscape, and Sourcing Relevance


Sodium tetradecyl sulfate (STS; CAS 139-88-8) is a synthetic, branched-chain anionic surfactant with the IUPAC name sodium (7-ethyl-2-methylundecan-4-yl) sulfate [1]. Unlike linear alkyl sulfate homologs such as sodium dodecyl sulfate (SDS), STS possesses a C14 backbone with ethyl and methyl branching that modifies its micellization behavior, surface activity, and biological interaction profile [2]. STS is the active pharmaceutical ingredient in the FDA-approved sclerosing agent Sotradecol and is employed both as a medical sclerosant for varicose veins and esophageal varices and as an industrial surfactant in detergency, emulsification, electroplating, and adhesive formulations [1][2].

Sodium Tetradecyl Sulfate: Why In-Class Surfactant Substitution Cannot Be Assumed for Scientific and Industrial Procurement


STS cannot be freely interchanged with other anionic alkyl sulfate surfactants or alternative sclerosing agents because three interdependent molecular properties — branched-chain architecture, C14 chain length, and the sulfate headgroup — collectively govern its critical micelle concentration (CMC), surface migration kinetics, and biological activity [1]. The branched 7-ethyl-2-methylundecan-4-yl structure of STS [2] produces a CMC approximately 4-fold lower than that of linear SDS (C12), a difference that directly determines the minimum effective surfactant concentration required in any formulation. In clinical sclerotherapy, substitution of STS with polidocanol or ethanolamine oleate alters not only the number of treatment sessions required for vessel obliteration but also the type and frequency of adverse events observed [3][4]. The quantitative evidence below demonstrates that each comparator differs from STS in at least one operationally meaningful dimension, confirming that generic substitution without empirical justification carries procurement risk.

Sodium Tetradecyl Sulfate — Product-Specific Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Variceal Obliteration Efficiency: STS Requires Significantly Fewer Sessions Than Ethanolamine Oleate

In a double-blind randomized controlled trial of 95 patients with bleeding esophageal varices, intravariceal injection of 3% sodium tetradecyl sulfate (STS) achieved variceal obliteration after a mean of 3.3 ± 1.3 sessions, whereas 5% ethanolamine oleate (ETH) required 4.5 ± 1.9 sessions (p < 0.05, Student's t-test) [1]. Initial hemostasis was comparable (STS 87.5% vs ETH 87.2% after one session). This 27% reduction in the number of treatment sessions required represents a direct operational efficiency advantage for STS, translating to reduced procedural burden, lower cumulative endoscopic resource utilization, and fewer patient hospital visits per treatment course.

endoscopic sclerotherapy esophageal varices obliteration efficiency

Critical Micelle Concentration: STS Is an Approximately 4-Fold More Potent Surfactant Than SDS

The critical micelle concentration (CMC) — the minimum concentration at which surfactant monomers self-assemble into micelles — is a fundamental determinant of surfactant efficiency in every application from detergency to emulsion stabilization to pharmaceutical solubilization. At 25°C in pure water under atmospheric pressure, STS exhibits a CMC of 0.0021 mol/L (2.1 mM), whereas the widely used linear homolog SDS exhibits a CMC of 0.0083 mol/L (8.3 mM) [1]. This represents an approximately 4-fold difference, consistent with the general rule that each additional -CH2- group in an alkyl chain reduces CMC by a factor of approximately 3 and with the additional contribution of the branched architecture of STS [2]. The practical consequence is that STS achieves equivalent surface-tension reduction and micellar function at roughly one-quarter the mass concentration required for SDS, enabling lower-surfactant formulations or more robust performance at equal loading.

surfactant potency critical micelle concentration formulation optimization

Controlled Surface Migration in Adhesive Films: STS Provides Intermediate Interfacial Enrichment Between SDS and SODS

In water-based acrylic pressure-sensitive adhesive (PSA) latex films, the distribution of surfactant at film-air and film-substrate interfaces critically affects adhesion, tack, and surface wettability. Confocal Raman microscopy (CRM) and contact angle (CA) measurements demonstrated that among three sodium alkyl sulfate homologs, SDS exhibited the greatest tendency to concentrate at film surfaces, followed by STS, with SODS (sodium octadecyl sulfate) showing the least surface enrichment [1]. Water contact angle values decreased sharply for all three surfactants with increasing concentration, but the magnitude of reduction followed the order SDS > STS > SODS, with STS producing intermediate and more gradually controllable changes in film surface hydrophilicity. Tack of dried polymer films decreased with increasing surfactant loading, with SDS producing the sharpest drop and lowest plateau values; STS exhibited a more moderate reduction, preserving greater residual tack at comparable surfactant concentrations [1].

pressure-sensitive adhesives surface migration film performance

Pharmaceutical-Grade STS: FDA-Approved Product Delivers Superior Ablation Completeness Versus Compounded STS

A comparative study evaluated clinical performance of FDA-approved Sotradecol (STS) versus compounded STS prepared from 27% industrial-strength stock. Phase I chemical analysis documented the presence of various impurities in compounded STS, whereas no impurities were detected in the FDA-approved product [1]. Phase II clinical comparison at comparable 3% concentrations demonstrated that segments of incomplete venous ablation were significantly more frequent in the compounded STS group (p = 0.02). Kaplan-Meier analysis of primary closure showed a trend favoring FDA-approved STS [1]. The study concluded that compounded STS exhibits meaningful variation in concentration, purity, and clinical ablative efficacy compared to the pharmaceutical-grade, FDA-approved product manufactured within tight tolerance specifications.

sclerotherapy quality FDA-approved API compounded pharmaceuticals

Adverse Event Profile Differentiation: STS Carries Higher Local Complication Rates but a Distinct Systemic Risk Signature Versus Polidocanol

In a prospective randomized controlled trial of 52 patients with esophageal variceal bleeding, sclerotherapy with 1.5% STS versus 1% polidocanol achieved equivalent variceal eradication rates (88% in both groups), but STS was associated with significantly higher rates of local complications: severe retrosternal pain (27% vs 4%), deep esophageal ulceration (53% vs 23%), dysphagia (88% vs 46%), and stricture formation (27% vs 8%) [1]. Separately, analysis of 1,215 adverse event cases from the FDA Adverse Event Reporting System (FAERS) revealed distinct systemic safety signatures: STS fatalities were disproportionately associated with anaphylaxis, whereas polidocanol fatalities were linked to deep vein thrombosis, pulmonary embolism, and cardiac arrest [2]. This divergence in risk profiles means that neither agent is universally safer; the choice between them is a function of patient-specific risk factors and the clinical setting's capacity to manage either local tissue complications (STS) or thromboembolic events (polidocanol).

sclerotherapy safety adverse event profiling risk-benefit procurement

Sodium Tetradecyl Sulfate — Evidence-Backed Application Scenarios for Targeted Procurement and Research Use


Endoscopic Sclerotherapy of Esophageal Varices Where Minimizing Treatment Sessions Is an Operational Priority

For gastroenterology units and hospitals managing high volumes of esophageal variceal bleeding, the evidence that STS achieves complete variceal obliteration in a mean of 3.3 sessions versus 4.5 sessions for ethanolamine oleate (p < 0.05) translates into a per-patient reduction of approximately 1.2 endoscopic procedures [1]. In a unit treating 100 variceal patients annually, this represents a potential saving of approximately 120 endoscopy sessions per year. STS procurement should be prioritized in settings where procedure suite time is the binding constraint and where the higher local complication rates of STS (versus polidocanol) can be managed with standard post-procedure care protocols [2].

Industrial Surfactant Formulations Requiring High Potency at Low Mass Loading

For industrial chemists formulating detergents, emulsifiers, electroplating bath additives, or wetting agents where surfactant concentration must be minimized — due to cost constraints, environmental discharge limits, or compatibility requirements — the 4-fold lower CMC of STS (0.0021 M) versus SDS (0.0083 M) makes STS the higher-efficiency choice [3]. At equivalent mass loading, STS provides a greater fraction of surfactant in the micellar, surface-active state. This property is particularly relevant for nickel plating baths, leather dyeing, and emulsion polymerization processes where STS is already specified as NIAPROOF Type 4 .

Acrylic Pressure-Sensitive Adhesive Films Requiring Balanced Surfactant Migration

Adhesive formulators seeking to modify film surface wettability without the severe tack degradation caused by SDS should specify STS. Confocal Raman microscopy evidence demonstrates that STS exhibits intermediate surface enrichment between the excessive migration of SDS (which forms a weak boundary layer and sharply reduces tack) and the insufficient migration of SODS (which limits surface property modification) [4]. STS thus enables a tunable balance between surface hydrophilicity and preserved adhesive performance, making it suitable for water-based PSA applications in labels, tapes, and medical adhesive products where controlled surface properties are critical.

US-Market Venous Sclerotherapy Requiring an FDA-Approved Sclerosing Agent with Documented Manufacturing Quality

STS is the historical FDA-approved sclerosing agent for small uncomplicated varicose veins in the United States, with approval dating to 1946 [5]. For institutional pharmacy procurement, the comparative data showing that FDA-approved STS (Sotradecol) produces significantly fewer incomplete ablation segments than compounded STS (p = 0.02) and contains no detectable impurities [6] provides a strong evidence basis for specifying pharmaceutical-grade STS in purchasing agreements. Procurement of FDA-approved STS mitigates the liability and efficacy risks documented for compounded preparations and aligns with the recommendation that physicians use pharmaceutical-grade sclerosants exclusively [6].

Quote Request

Request a Quote for sodium;tetradecyl sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.